molecular formula C10H22N2O3 B574095 Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 192132-79-9

Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B574095
CAS No.: 192132-79-9
M. Wt: 218.297
InChI Key: HFASZFCDYSJMCC-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI): is a chemical compound with the molecular formula C10H22N2O3 and a molecular weight of 218.29328 g/mol . . It is a member of the carbamate family, which are esters of carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) can be achieved through the reaction of tert-butyl chloroformate with 2-(3-aminopropoxy)ethylamine under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI): undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) involves its ability to act as a prodrug . Upon hydrolysis, it releases the active amine, which can then interact with biological targets such as enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and the structure of the released amine .

Comparison with Similar Compounds

Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI): can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.

Properties

IUPAC Name

tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11/h4-8,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFASZFCDYSJMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192132-79-9
Record name tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate
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